2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

Catalog No.
S803964
CAS No.
143462-35-5
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

CAS Number

143462-35-5

Product Name

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

IUPAC Name

(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+

InChI Key

YPUSLQFSBBYBCE-XYOKQWHBSA-N

SMILES

CN(C)C=C(C=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C)C=C(C=O)OCC1=CC=CC=C1

Isomeric SMILES

CN(C)/C=C(\C=O)/OCC1=CC=CC=C1

Photografting of 2-(dimethylamino)ethyl methacrylate onto cellulosic material

Scientific Field: This research falls under the field of Material Science and Chemistry.

Application Summary: The study involves grafting 2-(dimethylamino)ethyl methacrylate (DMAEMA) onto linen cellulosic material using ultraviolet (UV) radiation to enhance its antibacterial property .

Method of Application: The graft polymer was characterized and the effects of operation parameters on grafting yield and quaternization were discussed .

Results: The results showed that a maximum grafting yield of 7.26% was obtained under the conditions standardized. It was found that an antibacterial ratio of 99%, compared with pristine linen material, was achieved at a quaternization ratio of 70.26% .

Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose

Scientific Field: This research is in the field of Polymer Chemistry and Biomedical Applications.

Application Summary: The study involves the synthesis of quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .

Method of Application: The resulting Agr-g-QPDMAEMA copolymers can be dissolved in aqueous media at low concentrations to evaluate their antibacterial activity in the solution form. They can also be gelated as hydrogels on substrate surfaces to inhibit bacterial adhesion, biofilm formation, and bacterial colonization .

Results: The Agr-g-QPDMAEMA copolymer hydrogels can be further fabricated into antibacterial patches to inhibit the bacteria growth on the contaminated surfaces .

Reactions at the Benzylic Position

Scientific Field: This research falls under the field of Organic Chemistry.

Application Summary: The study involves reactions that occur at the benzylic position, which are very important for synthesis problems .

Method of Application: The study discusses free radical bromination of alkyl benzenes . The reaction occurs only at the benzylic position because in this mechanism a radical is formed .

Results: The bromine adds exclusively to the benzylic position . The reaction is significant because it allows for the selective bromination of the benzylic position, which can be useful in various synthetic applications .

Smart Hydrogels

Scientific Field: This research is in the field of Polymer Chemistry and Material Science.

Application Summary: The study involves the development of smart hydrogels, or stimulus–responsive (SR) hydrogels .

Method of Application: These hydrogels are composed of three-dimensional networks with crosslinked hydrophilic polymer chains and can display dramatic volume changes in response to external environments, such as temperature, pH and certain stimuli .

Results: The development of these smart hydrogels opens up possibilities for their use in various applications, such as drug delivery systems, tissue engineering, and sensors .

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol. This compound features a unique structure that includes a benzyloxy group and a dimethylamino group attached to an acrylaldehyde backbone. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

There is no known specific mechanism of action for 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde in biological systems.

  • Aldehydes: Many aldehydes are irritants to the skin, eyes, and respiratory system [].
  • Enones: Enones can be susceptible to polymerization and may be harmful upon inhalation or ingestion [].
Typical of aldehydes and amines, such as:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with nucleophiles, including amines and alcohols.
  • Condensation Reactions: It can react with other carbonyl compounds to form imines or other condensation products.
  • Free Radical Reactions: The double bond in the acrylaldehyde structure makes it susceptible to free radical reactions, which can be utilized in polymerization processes.

While specific biological activity data for 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde is limited, compounds with similar structures often exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial growth.
  • Cytotoxicity: Some derivatives may have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Currently, there is no detailed mechanism of action established for this compound in biological systems .

Synthesis of 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde typically involves:

  • Formation of the Acrylaldehyde Backbone: This can be achieved through the condensation of appropriate aldehydes and ketones.
  • Introduction of Functional Groups: The benzyloxy and dimethylamino groups can be introduced via nucleophilic substitution or coupling reactions.

Specific procedures may vary based on the desired purity and yield, but common methods include:

  • Nucleophilic Substitution: Reacting a suitable benzyloxy compound with a dimethylamino compound under acidic or basic conditions.
  • Aldol Condensation: Using aldol condensation techniques to form the acrylaldehyde structure followed by functionalization.

Several compounds share structural similarities with 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde. These include:

Compound NameStructure FeaturesUnique Aspects
2-Benzyloxy-3-dimethylaminopropionaldehydeSimilar benzyloxy and dimethylamino groupsPropionaldehyde backbone
2-Dimethylamino-3-benzoylpropionaldehydeBenzoyl instead of benzyloxyDifferent carbonyl substituent
3-DimethylaminobenzaldehydeDimethylamino group on a benzaldehydeLacks acrylaldehyde functionality

Uniqueness of 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

The uniqueness of 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde lies in its combination of both the acrylaldehyde functionality and the ability to form stable polymers. This dual functionality makes it particularly interesting for applications in advanced materials and biomedical fields, where both reactivity and stability are crucial.

XLogP3

1.8

Wikipedia

(2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal

Dates

Last modified: 08-15-2023

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